

Cinpa1: A Specific Chemical Probe for Constitutive Androstane Receptor (CAR) Biology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cinpa1	
Cat. No.:	B1669064	Get Quote

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The nuclear receptors Constitutive Androstane Receptor (CAR; NR113) and Pregnane X Receptor (PXR; NR112) are critical xenobiotic sensors that orchestrate the metabolism and clearance of foreign chemicals, including therapeutic drugs.[1][2] Their activation can lead to drug-drug interactions and acquired drug resistance in cancers.[2] A significant challenge in studying their individual roles has been the promiscuity of available chemical modulators, with most CAR inhibitors also activating PXR.[1][2] This whitepaper details the discovery and characterization of Cinpa1 (CAR inhibitor not PXR activator 1), a potent and specific small-molecule inhibitor of CAR. Cinpa1 distinguishes itself by potently inhibiting CAR-mediated transcription with an IC50 of approximately 70 nM while not activating PXR, making it an invaluable chemical probe. Its mechanism involves direct binding to the CAR ligand-binding domain (LBD), which modulates coregulator interactions—reducing coactivator recruitment while enhancing corepressor binding—ultimately disrupting CAR's association with the promoter regions of its target genes. This guide provides a comprehensive overview of Cinpa1's quantitative profile, detailed experimental protocols for its use, and its mechanism of action, establishing it as a critical tool for dissecting the specific biological functions of CAR.

Introduction: The Challenge of Xenobiotic Sensing



Nuclear receptors (NRs) are a superfamily of ligand-activated transcription factors that regulate a vast array of physiological processes, from metabolism to reproduction. Within this family, the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) function as primary sensors of xenobiotics (foreign chemicals) and endobiotics. Upon activation, they form heterodimers with the Retinoid X Receptor (RXR) and bind to response elements on the DNA of target genes, principally those encoding drug-metabolizing enzymes (e.g., CYP2B6, CYP3A4) and transporters.

This regulatory function is a double-edged sword. While crucial for detoxification, the activation of CAR and PXR can accelerate the metabolism of therapeutic agents, reducing their efficacy and causing adverse drug-drug interactions. The significant overlap in their ligands and target genes has historically made it difficult to study their individual contributions. Most identified CAR inhibitors, such as clotrimazole and PK11195, also act as PXR activators, confounding experimental results. The development of a specific CAR inhibitor that does not activate PXR was therefore a critical unmet need for the field.

Cinpa1: A Selective and Potent CAR Inhibitor

Cinpa1 was identified through a directed high-throughput screening effort to find potent, small-molecule CAR inhibitors that do not activate PXR. It serves as a highly selective chemical probe to investigate CAR-specific biological pathways.

Mechanism of Action

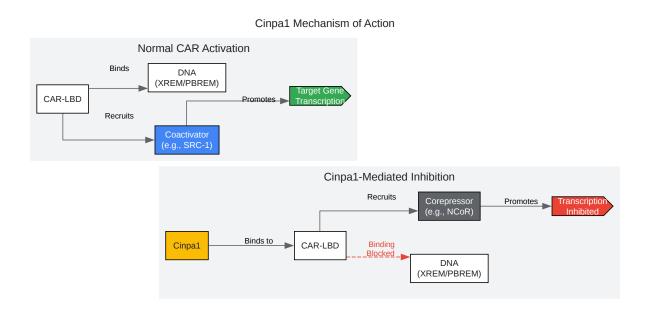
Cinpa1 exerts its inhibitory effect through a multi-step molecular mechanism that begins with direct binding and culminates in transcriptional repression.

- Direct Binding: Biophysical studies, including hydrogen/deuterium exchange, have confirmed that Cinpa1 binds directly to the ligand-binding domain (LBD) of the human CAR protein.
 This interaction stabilizes the CAR-LBD in a more rigid, less fluid conformational state. Key residues involved in this interaction include N165 and H203 for hydrogen bonding, and M168, L206, and F234 for hydrophobic contacts.
- Altered Coregulator Recruitment: Ligand binding to a nuclear receptor dictates the
 recruitment of coregulator proteins (coactivators or corepressors), which are essential for
 modulating transcription. Cinpa1 binding to the CAR-LBD alters this surface, leading to



reduced recruitment of coactivators like SRC-1 and TIF-2, and increased interaction with corepressors.

- Disruption of DNA Binding: The Cinpa1-induced conformational change and shift in coregulator preference prevent the CAR:RXR heterodimer from effectively binding to its DNA response elements, such as the xenobiotic response elements (XREs) located in the promoter regions of target genes.
- Transcriptional Inhibition: By preventing CAR from binding to DNA, Cinpa1 effectively
 inhibits the transcription of CAR target genes like CYP2B6 and CYP3A4. Importantly, Cinpa1
 achieves this without altering the total protein levels of CAR or its localization within the cell
 nucleus.



Click to download full resolution via product page



Caption: The inhibitory mechanism of Cinpa1 on CAR signaling.

Quantitative Profile of Cinpa1

The utility of a chemical probe is defined by its quantitative characteristics, including potency, specificity, and potential off-target effects. **Cinpa1** has been characterized across multiple assays, and the key data are summarized below.

Parameter	Receptor/Cell Line	Value	Reference
CAR Inhibition	CAR-mediated transcription	IC50 ≈ 70 nM	
PXR Activity	PXR-mediated transcription	No agonistic effect up to 40 μM	
PXR Inhibition	Rifampicin-induced PXR	IC50 ≈ 6.6 μM (weak antagonist)	-
Specificity Panel	FXR, GR, LXRα, LXRβ, PPARy, RXRα, RXRβ, VDR	No activation or inhibition at 18 μΜ	-
Cytotoxicity	Various cell lines	No cytotoxic effects up to 30 μM	
Metabolism	Human Liver Microsomes (HLMs)	Half-life ($t\frac{1}{2}$) = 0.43 ± 0.01 hours	_

Experimental Protocols for Utilizing Cinpa1

This section provides methodologies for key experiments to probe CAR function using **Cinpa1**.

Cellular Transactivation Assay (Luciferase Reporter)

This assay measures the ability of **Cinpa1** to inhibit CAR-mediated activation of a target gene promoter.

 Cell Line: HepG2 cells stably expressing human CAR1 (e.g., HepG2-hCAR1) or transiently transfected cells.



• Plasmids:

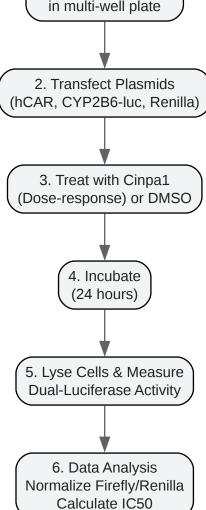
- An expression vector for human CAR1 (if not using a stable cell line).
- A luciferase reporter plasmid containing a CAR-responsive promoter (e.g., pCYP2B6-luc).
- A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).

Protocol:

- Seed HepG2 cells in 96-well or 24-well plates.
- Transfect cells with the appropriate plasmids using a suitable transfection reagent.
- After 24 hours, replace the medium with fresh medium containing a dose-response curve of Cinpa1 (e.g., 10 μM to 1 nM) or DMSO as a vehicle control.
- Incubate for an additional 24 hours.
- Lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Normalize Firefly luciferase activity to Renilla luciferase activity. Calculate the percent inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.



General Workflow for a Cellular Reporter Assay 1. Seed HepG2 Cells in multi-well plate



Click to download full resolution via product page

Caption: A typical experimental workflow for using **Cinpa1**.

Coregulator Interaction Assay (Mammalian Two-Hybrid)

This assay determines how **Cinpa1** affects the interaction between the CAR-LBD and a specific coregulator.

- Plasmids:
 - GAL4-DBD fused to CAR-LBD (pM-CAR-LBD).



- VP16-AD fused to a coregulator (e.g., pVP16-SRC-1).
- A GAL4-responsive luciferase reporter (pG5-luc).
- A Renilla luciferase control plasmid.
- Protocol:
 - Co-transfect cells (e.g., HepG2) with all four plasmids.
 - Treat with Cinpa1 or DMSO as described above.
 - Measure dual-luciferase activity. A decrease in the Firefly/Renilla ratio indicates that
 Cinpal disrupts the CAR-coactivator interaction.

DNA Binding Assay (Chromatin Immunoprecipitation - ChIP)

ChIP assays are used to directly measure the effect of **Cinpa1** on the recruitment of CAR to the promoter of a target gene in a cellular context.

- Cell Line: Primary human hepatocytes or a cell line endogenously expressing CAR (e.g., LS174T).
- Protocol:
 - Treat hepatocytes with DMSO, a CAR agonist (e.g., CITCO), and/or Cinpa1 for a specified time (e.g., 45 minutes to overnight).
 - Cross-link protein-DNA complexes with formaldehyde.
 - Lyse the cells and sonicate the chromatin to generate DNA fragments.
 - Immunoprecipitate the chromatin using an anti-CAR antibody or a control IgG.
 - Reverse the cross-links and purify the co-precipitated DNA.



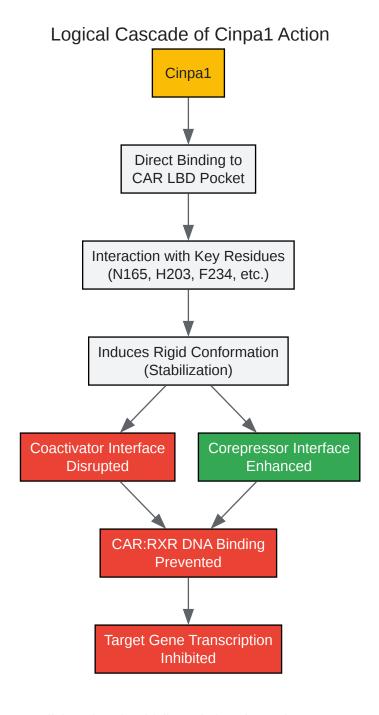
 Use quantitative real-time PCR (qPCR) with primers specific to the CAR binding sites (e.g., dNR3 or PBREM in the CYP2B6 promoter) to quantify the amount of bound DNA. A reduction in signal in Cinpa1-treated samples indicates decreased CAR occupancy at the promoter.

Structural and Biophysical Basis of Inhibition

The specificity of **Cinpa1** arises from its precise interactions within the CAR ligand-binding pocket, which have been elucidated through biophysical methods and computational modeling.

- Conformational Stabilization: Hydrogen/deuterium exchange (HDX) experiments revealed that Cinpa1 binding stabilizes the CAR-LBD, reducing its flexibility. This locked conformation is incompatible with the recruitment of coactivators but favorable for corepressor binding.
- Key Residue Interactions: Site-directed mutagenesis has validated the importance of specific amino acids for Cinpa1's activity. Mutations of residues involved in hydrogen bonding (N165A) or hydrophobic contacts (F234A) compromise Cinpa1's ability to repress CAR's interaction with coactivators. This confirms that Cinpa1's inhibitory action is mediated by its specific fit and interactions within the binding pocket.





Click to download full resolution via product page

Caption: Logical flow from Cinpa1 binding to transcriptional inhibition.

Metabolic Profile and In Vivo Considerations

For a chemical probe to be effective, especially in complex biological systems, its metabolic stability and potential active metabolites must be understood.



- Metabolism: In human liver microsomes, Cinpa1 is rapidly metabolized, primarily by the
 cytochrome P450 enzyme CYP3A4, into a metabolite known as Met1. Met1 is then further
 metabolized by CYP2D6 into Met2.
- Metabolite Activity: Functional characterization revealed that Met1 is a very weak inhibitor of CAR, while Met2 is completely inactive. This indicates that the observed cellular activity of Cinpa1 is attributable to the parent compound and not its major metabolites.
- Species Specificity: **Cinpa1** has been shown to be a potent inhibitor of human CAR but does not appear to inhibit mouse CAR, highlighting species-specific differences in the CAR LBD that must be considered when designing in vivo experiments.

Conclusion

Cinpa1 represents a landmark achievement in the development of chemical probes for nuclear receptor biology. Its high potency and, crucially, its specificity for inhibiting CAR without activating PXR, provide researchers with an unprecedented tool to dissect the distinct roles of CAR in physiology and pathophysiology. It is an essential reagent for investigating CAR-mediated drug metabolism, understanding its role in diseases like cancer, and exploring its function in regulating endobiotic homeostasis. The detailed characterization of its mechanism, quantitative profile, and metabolic fate, as outlined in this guide, empowers researchers to use **Cinpa1** effectively and interpret their findings with high confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CINPA1 Is an Inhibitor of Constitutive Androstane Receptor That Does Not Activate Pregnane X Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 2. CINPA1 is an inhibitor of constitutive androstane receptor that does not activate pregnane X receptor PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Cinpa1: A Specific Chemical Probe for Constitutive Androstane Receptor (CAR) Biology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669064#cinpa1-as-a-chemical-probe-for-nuclear-receptor-biology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com